5-Ethyl-1-nonanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-nonanol is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to a nonane chain with an ethyl substituent at the fifth carbon. This compound is known for its use in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-1-nonanol can be synthesized through several methods. One common approach involves the reduction of 5-ethyl-1-nonanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation of 1-octene to produce 5-ethyl-1-nonanal, followed by its reduction to this compound. This process is catalyzed by transition metal complexes and requires high-pressure conditions .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 5-ethyl-1-nonanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane, 5-ethyl-1-nonane, using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 5-Ethyl-1-nonanoic acid.
Reduction: 5-Ethyl-1-nonane.
Substitution: 5-Ethyl-1-chlorononane.
Scientific Research Applications
5-Ethyl-1-nonanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a solvent and reagent in biochemical assays.
Medicine: The compound is explored for its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of fragrances, flavors, and plasticizers
Mechanism of Action
The mechanism of action of 5-Ethyl-1-nonanol involves its interaction with specific molecular targets. In biochemical systems, it can act as a solvent, facilitating the dissolution and transport of hydrophobic molecules. Its hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1-Nonanol: A straight-chain alcohol with similar properties but lacks the ethyl substituent.
5-Methyl-1-nonanol: Similar structure with a methyl group instead of an ethyl group.
1-Decanol: A longer chain alcohol with ten carbon atoms.
Uniqueness
5-Ethyl-1-nonanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the ethyl group at the fifth carbon influences its reactivity and interactions compared to other nonanol isomers .
Properties
Molecular Formula |
C11H24O |
---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
5-ethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-8-11(4-2)9-6-7-10-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
VBLPSLZNVSZHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.